氯化钠 (35Cl)

概述

描述

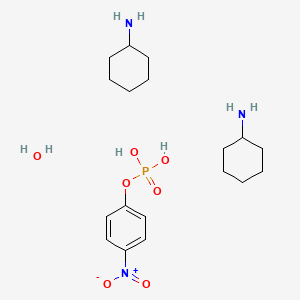

Sodium (~35~Cl)chloride is a useful research compound. Its molecular formula is ClNa and its molecular weight is 57.958622 g/mol. The purity is usually 95%.

The exact mass of the compound Sodium (~35~Cl)chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium (~35~Cl)chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium (~35~Cl)chloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物学和生物医学标记

氯化钠 (35Cl) 用于生物学和生物医学研究中的标记目的。氯的稳定同位素 (35Cl) 可用于追踪氯离子在各种生物系统中的运动。 这在离子通道和转运蛋白的研究中特别有用,了解离子的流动至关重要 .

核物理研究的目标材料

在核物理学中,氯化钠 (35Cl) 可用作目标材料。研究人员使用 (35Cl) 等稳定同位素来研究核反应和过程。 (35Cl)的非放射性性质使其成为此类实验的安全选择 .

结晶研究

氯化钠 (35Cl) 从溶液中结晶是一个广泛研究的课题。了解该化合物的成核和生长动力学对于各种工业过程至关重要,包括盐生产和制药。 近年来技术的进步使人们能够更详细地检查这些过程 .

环境科学

氯化钠 (35Cl) 用于环境科学中研究氯离子在环境中的迁移和分布。 这有助于追踪污染源,了解氯对生态系统的影响 .

化学合成

在化学合成中,氯化钠 (35Cl) 可用作起始原料或试剂。 它的稳定同位素组成允许精确追踪化学反应,这对开发新的合成方法和材料有利 .

材料科学

氯化钠 (35Cl) 在材料科学中得到应用,特别是在开发具有特定同位素组成的材料方面。 这会影响材料的物理性质,例如热导率和电阻 .

作用机制

Target of Action

Sodium chloride, commonly known as salt, is an essential mineral compound for human and animal health . It is an ionic compound where the sodium and chloride ions are in equal amounts . The primary targets of sodium chloride in the body are the cells, particularly those involved in maintaining the osmotic tension of blood and tissues . Sodium chloride is the principle salt involved in this process .

Mode of Action

Sodium chloride interacts with its targets primarily through ionic interactions. Sodium atoms donate an electron to chlorine atoms, resulting in the formation of positively charged sodium ions (Na+) and negatively charged chloride ions (Cl-) . This reaction is highly favorable because of the electrostatic attraction between the particles . Sodium chloride also plays a part in muscle contractions and nerve impulses .

Biochemical Pathways

Sodium chloride affects several biochemical pathways. Changes in osmotic tension influence the movement of fluids and diffusion of salts in cellular tissue . Sodium chloride is also involved in the regulation of the renin-angiotensin-aldosterone system (RAS), reducing endothelial NO generation, enhancing the formation of asymmetrical dimethyl arginine (ADMA), oxidative stress secondary to excessive production of reactive oxygen species (ROS), inflammation, impaired insulin-mediated vasodilatation, increased sympathetic nervous system (SNS) activation, dysfunctional immune responses, and abnormal renal handling of sodium .

Pharmacokinetics

Sodium and chloride are mainly distributed in blood and extracellular compartments . Sodium is predominantly excreted by the kidney with renal reabsorption . Small amounts of sodium are lost in the feces and sweat at the skin level . Sodium chloride is easily soluble in water and partially soluble or insoluble in other liquids . In its aqueous state, sodium chloride acts as a good conductor of electricity due to the free movement of the ions .

Result of Action

The molecular and cellular effects of sodium chloride’s action are diverse. Sodium chloride enhances the activation state and effector functions of human CD8+ memory T cells . These functional alterations are associated with enhanced metabolic fitness, particularly increases in glycolysis, oxidative phosphorylation, and overall nutrient uptake . Sodium chloride also helps to precipitate DNA from a solution by balancing charge densities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sodium chloride. For instance, temperature can affect the solubility of sodium chloride in water . Sodium chloride is also used in many industrial processes, and it is a major source of sodium and chlorine compounds used as feedstocks for further chemical syntheses . Another major application of sodium chloride is de-icing of roadways in sub-freezing weather .

生化分析

Biochemical Properties

Sodium (~35~Cl)chloride is vital in biochemical reactions, particularly in maintaining osmotic balance and electrolyte homeostasis. It interacts with various enzymes, proteins, and other biomolecules. For instance, sodium (~35~Cl)chloride is involved in the activation of the sodium-potassium pump (Na+/K±ATPase), which is essential for maintaining the electrochemical gradient across cell membranes. This compound also interacts with chloride channels, which are crucial for regulating cell volume and electrical excitability .

Cellular Effects

Sodium (~35~Cl)chloride significantly influences various types of cells and cellular processes. It plays a pivotal role in cell signaling pathways, gene expression, and cellular metabolism. For example, sodium (~35~Cl)chloride affects the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis . Additionally, sodium (~35~Cl)chloride can modulate gene expression by influencing the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).

Molecular Mechanism

At the molecular level, sodium (~35~Cl)chloride exerts its effects through various binding interactions with biomolecules. It can activate or inhibit enzymes, such as the sodium-potassium pump, by binding to specific sites on the enzyme. Sodium (~35~Cl)chloride also influences gene expression by modulating the activity of transcription factors and other regulatory proteins. For instance, increased sodium (~35~Cl)chloride intake can enhance the induction of human T helper 17 (TH17) cells by activating the p38/MAPK pathway and serum/glucocorticoid-regulated kinase 1 (SGK1) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium (~35~Cl)chloride can change over time. The stability and degradation of sodium (~35~Cl)chloride are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to high concentrations of sodium (~35~Cl)chloride can lead to cellular stress and damage, affecting cell viability and function . Additionally, the temporal effects of sodium (~35~Cl)chloride on cellular processes such as gene expression and enzyme activity can vary depending on the duration of exposure.

Dosage Effects in Animal Models

The effects of sodium (~35~Cl)chloride vary with different dosages in animal models. At low to moderate doses, sodium (~35~Cl)chloride is essential for maintaining normal physiological functions. At high doses, it can have toxic or adverse effects. For example, excessive sodium (~35~Cl)chloride intake can lead to hypertension, kidney damage, and electrolyte imbalances . Threshold effects have been observed, where a certain dosage level triggers significant physiological changes, highlighting the importance of dosage regulation in experimental studies.

Metabolic Pathways

Sodium (~35~Cl)chloride is involved in various metabolic pathways, including those related to electrolyte balance and fluid homeostasis. It interacts with enzymes such as the sodium-potassium pump and chloride channels, which are crucial for maintaining the electrochemical gradient across cell membranes. Sodium (~35~Cl)chloride also affects metabolic flux and metabolite levels by influencing the activity of key regulatory enzymes and transporters .

Transport and Distribution

Within cells and tissues, sodium (~35~Cl)chloride is transported and distributed through specific transporters and binding proteins. The sodium-potassium pump plays a critical role in the active transport of sodium (~35~Cl)chloride across cell membranes, maintaining the electrochemical gradient essential for various cellular processes. Additionally, chloride channels facilitate the passive transport of chloride ions, contributing to the regulation of cell volume and electrical excitability .

Subcellular Localization

Sodium (~35~Cl)chloride is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the localization of sodium (~35~Cl)chloride in mitochondria is essential for maintaining mitochondrial membrane potential and ATP production .

属性

IUPAC Name |

sodium;chlorine-35(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.Na/h1H;/q;+1/p-1/i1+0; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPWRFPIFSIZLT-XUGDXVOUSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Na+].[35Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClNa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746486 | |

| Record name | Sodium (~35~Cl)chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.9586220 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20510-55-8 | |

| Record name | Sodium (~35~Cl)chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium chloride-35Cl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

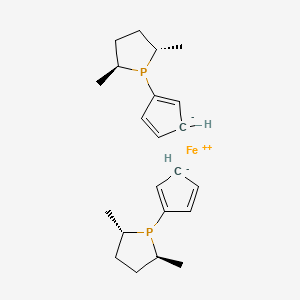

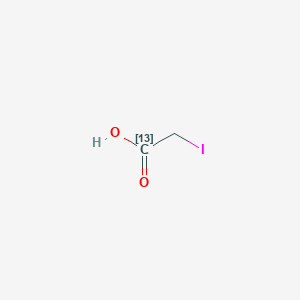

![RuCl2[(R)-dm-segphos(R)][(R)-daipen]](/img/structure/B1512810.png)

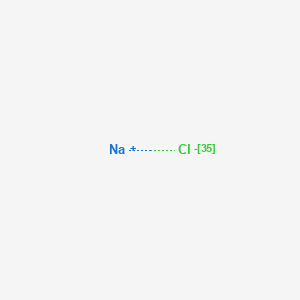

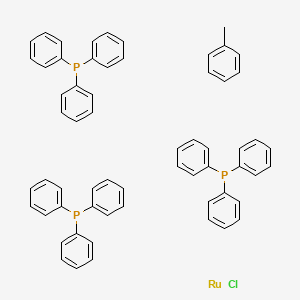

![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1512816.png)

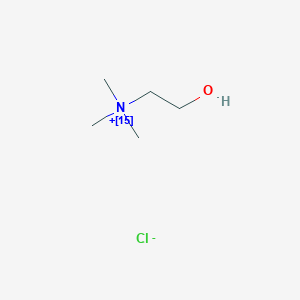

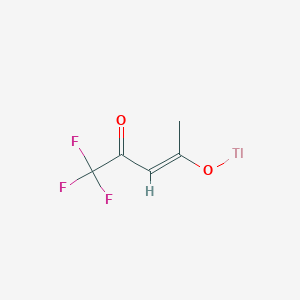

![(8R,9S,13S,14S,17S)-2-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1512818.png)

![Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate](/img/structure/B1512820.png)